Benzothiohydrazide

説明

The exact mass of the compound Benzenecarbothiohydrazide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Benzothiohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzothiohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

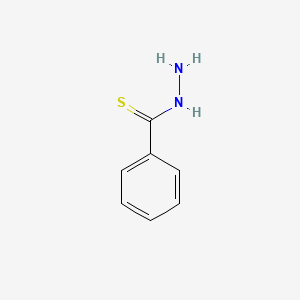

Structure

3D Structure

特性

IUPAC Name |

benzenecarbothiohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2S/c8-9-7(10)6-4-2-1-3-5-6/h1-5H,8H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNALOBAQBMAHBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=S)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50391798 | |

| Record name | Benzenecarbothiohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50391798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20605-40-7 | |

| Record name | Benzenecarbothioic acid, hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20605-40-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenecarbothiohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50391798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-aminobenzenecarbothioamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"synthesis and characterization of novel benzothiohydrazide derivatives"

An In-depth Technical Guide to the Synthesis and Characterization of Novel Benzothiohydrazide Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzothiohydrazide derivatives are a class of organic compounds characterized by a benzene ring attached to a thiohydrazide functional group (-C(=S)NHNH₂). This scaffold is of significant interest in medicinal chemistry and materials science due to its unique chemical reactivity and biological activity. The presence of the reactive thioamide-hydrazide moiety makes these compounds versatile precursors for the synthesis of various nitrogen- and sulfur-containing heterocycles, such as 1,3,4-thiadiazoles, which are known to possess a wide array of pharmacological properties.

This guide provides a comprehensive overview of the primary synthetic routes to benzothiohydrazide derivatives, detailed protocols for their characterization using modern spectroscopic techniques, and an exploration of their potential as therapeutic agents, with a focus on the inhibition of key signaling pathways in cancer.

Synthesis Methodologies

The synthesis of benzothiohydrazide derivatives can be broadly approached via two main strategies: the thionation of pre-formed benzohydrazides or the direct reaction of a benzothioic acid equivalent with hydrazine.

General Approach: Thionation of Benzohydrazides

A reliable and widely used method involves a two-step process. First, a benzohydrazide is synthesized from a readily available benzoic acid derivative. Second, the carbonyl oxygen of the benzohydrazide is replaced with sulfur using a thionating agent.

-

Step 1: Synthesis of Benzohydrazide: Benzohydrazide is typically prepared by the condensation of a benzoic acid ester (e.g., methyl benzoate) or a benzoyl chloride with hydrazine hydrate. The reaction with the ester is often carried out in a refluxing alcohol like ethanol, while the reaction with the more reactive benzoyl chloride can be performed at lower temperatures.

-

Step 2: Thionation: The resulting benzohydrazide is converted to its thio-analogue using a thionating agent. Lawesson's Reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) is the most common and efficient reagent for this transformation.[1][2] The reaction is typically performed by refluxing the benzohydrazide with Lawesson's Reagent in an anhydrous, high-boiling point solvent such as toluene or xylene.[1][3]

Detailed Experimental Protocol: Synthesis of 2-(benzo[d]thiazol-2'-ylthio)acetohydrazide

This protocol is adapted from the synthesis of a complex benzothiazole-containing thioacetohydrazide, illustrating a practical application of these synthetic principles.

Materials:

-

Ethyl 2-(benzo[d]thiazol-2-ylthio)acetate

-

Hydrazine hydrate (99-100%)

-

Absolute Ethanol

Procedure:

-

A mixture of ethyl 2-(benzo[d]thiazol-2-ylthio)acetate (1 mole equivalent) and hydrazine hydrate (1.5 mole equivalents) is prepared in absolute ethanol.

-

The reaction mixture is heated under reflux for a period of 4-6 hours.

-

The progress of the reaction is monitored using Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, which typically results in the precipitation of the product.

-

The solid product is collected by filtration, washed with cold ethanol to remove any unreacted starting materials, and then dried under vacuum.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 2-(benzo[d]thiazol-2'-ylthio)acetohydrazide.

Characterization of Benzothiohydrazide Derivatives

The structural elucidation and purity assessment of newly synthesized benzothiohydrazide derivatives are performed using a combination of spectroscopic methods.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify key functional groups. The N-H stretching vibrations of the hydrazide moiety typically appear as one or two bands in the 3100-3350 cm⁻¹ region. A crucial band for this class of compounds is the C=S stretching vibration, which is often complex and can appear over a wide range (800-1400 cm⁻¹), but is frequently observed as a strong band around 1200-1400 cm⁻¹.[4][5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The protons of the -NH-NH₂ group are highly characteristic. They appear as broad singlets in the downfield region of the spectrum, typically between δ 8.0 and 10.5 ppm. The exact chemical shift can vary depending on the solvent and substitution on the benzene ring. Aromatic protons will appear in their expected region of δ 7.0-8.5 ppm.

-

¹³C NMR: The thiocarbonyl carbon (C=S) is the most diagnostic signal, appearing significantly downfield in the range of δ 190-220 ppm.[6][7] This is distinct from the typical amide carbonyl (C=O) which resonates around δ 160-180 ppm.

-

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the synthesized compound. The molecular ion peak (M⁺) or the protonated molecular peak ([M+H]⁺) in high-resolution mass spectrometry (HRMS) provides the exact mass, which confirms the elemental composition.

Data Presentation

Quantitative data from synthesis and characterization should be summarized for clarity and comparison.

Table 1: Summary of Expected Spectroscopic Data for a Benzothiohydrazide Derivative

| Technique | Functional Group | Expected Signal / Range | Comments |

|---|---|---|---|

| FT-IR | N-H (stretch) | 3100 - 3350 cm⁻¹ | Broad or sharp bands, indicates -NHNH₂ group.[8] |

| C-H (aromatic stretch) | 3000 - 3100 cm⁻¹ | Medium intensity. | |

| C=N/C=C (stretch) | 1450 - 1600 cm⁻¹ | Multiple bands from aromatic ring and thioamide group.[5] | |

| C=S (stretch) | 800 - 1400 cm⁻¹ | Can be complex and coupled with other vibrations.[4] | |

| ¹H NMR | Ar-H | δ 7.0 - 8.5 ppm | Multiplets, pattern depends on substitution. |

| -NH- | δ 9.0 - 10.5 ppm | Broad singlet, exchangeable with D₂O. | |

| -NH₂ | δ 4.5 - 5.5 ppm | Broad singlet, exchangeable with D₂O. | |

| ¹³C NMR | Ar-C | δ 120 - 150 ppm | Multiple signals.[9] |

| | C=S (Thiocarbonyl) | δ 190 - 220 ppm | Diagnostic downfield signal.[6] |

Mandatory Visualizations

Experimental and Logical Workflows

Caption: General synthesis and characterization workflow.

Caption: Thionation of benzohydrazide using Lawesson's Reagent.

Potential Biological Signaling Pathway

Benzohydrazide and hydrazone derivatives have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key protein in cancer progression. Overexpression of EGFR leads to uncontrolled cell growth. Benzothiohydrazide derivatives, as bioisosteres of benzohydrazides, are promising candidates for targeting the ATP-binding site within the EGFR tyrosine kinase domain.

Caption: Potential inhibition of the EGFR/MAPK signaling pathway.

Conclusion

The synthesis of novel benzothiohydrazide derivatives represents a promising avenue for the discovery of new therapeutic agents and functional materials. The synthetic routes are well-established, with the thionation of benzohydrazides using Lawesson's Reagent being a particularly robust method. Comprehensive characterization by FT-IR, NMR, and mass spectrometry is essential to confirm the identity and purity of these compounds. The structural similarity to known bioactive molecules, such as EGFR inhibitors, suggests that benzothiohydrazide derivatives are a valuable scaffold for further investigation in drug development programs.

References

- 1. mdpi.com [mdpi.com]

- 2. Lawesson's Reagent [organic-chemistry.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. bhu.ac.in [bhu.ac.in]

- 7. compoundchem.com [compoundchem.com]

- 8. researchgate.net [researchgate.net]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

Crystal Structure Analysis of Benzothiohydrazide Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Published: November 2025

This technical guide provides a comprehensive overview of the crystal structure analysis of benzothiohydrazide and its derivatives. These compounds are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including antibacterial, anti-inflammatory, and analgesic properties.[1] Understanding the three-dimensional arrangement of atoms within these molecules through crystal structure analysis is crucial for structure-activity relationship (SAR) studies and rational drug design.[1][2]

Core Concepts in Crystal Structure Analysis

The primary technique for elucidating the three-dimensional structure of a molecule is single-crystal X-ray diffraction.[3][4] This method relies on the diffraction of X-rays by the ordered arrangement of atoms within a crystal lattice. The resulting diffraction pattern provides information about the electron density distribution, from which the atomic positions, bond lengths, bond angles, and other geometric parameters can be determined.[3] This structural information is fundamental for understanding a compound's physical and chemical properties, as well as its biological activity.[5]

The benzothiazole scaffold, a key component of many benzothiohydrazide compounds, is considered a "privileged structure" in drug discovery due to its frequent appearance in biologically active molecules.[2] The addition of a thiohydrazide group introduces further conformational flexibility and potential for diverse intermolecular interactions, making crystal structure analysis an essential tool for characterizing these compounds.

Experimental Protocols

The successful crystal structure analysis of benzothiohydrazide compounds involves a multi-step process, from synthesis and crystallization to data collection and structure refinement.

A general method for the synthesis of benzothiohydrazide derivatives involves the reaction of a substituted benzothiazole with a hydrazine derivative. For example, 2-(benzo[d]thiazol-2'-ylthio)acetohydrazide can serve as a key intermediate for the synthesis of various heterocyclic compounds.[6]

Example Synthesis of N'-(benzo[d]thiazol-2-yl)acetohydrazide Derivatives:

-

Dissolve the starting benzothiazole derivative in a suitable solvent.

-

Add the appropriate acyl hydrazide or hydrazine derivative.

-

The reaction mixture is often refluxed for a specific period.

-

Upon cooling, the precipitate is filtered, washed with a suitable solvent (e.g., water), and dried.[1]

Derivatives can also be synthesized through condensation reactions of benzohydrazides with various aldehydes or ketones.[7][8]

Obtaining high-quality single crystals is often the most challenging step in crystal structure analysis. A common method is slow evaporation:

-

Dissolve the purified benzothiohydrazide derivative in a suitable solvent or solvent mixture (e.g., ethanol, DMF/ethanol) at a slightly elevated temperature to achieve a saturated or near-saturated solution.[1]

-

Filter the hot solution to remove any insoluble impurities.[1]

-

Loosely cover the container to allow for the slow evaporation of the solvent at room temperature.[1]

-

Monitor the solution over several days to weeks for the formation of well-defined single crystals.[1]

Once suitable single crystals are obtained, they are subjected to X-ray diffraction analysis.

-

Crystal Mounting: A single crystal of appropriate size is mounted on a goniometer head.

-

Data Collection: The crystal is placed in a beam of monochromatic X-rays, and the diffracted X-rays are detected.[1] The crystal is rotated to collect a complete dataset of diffraction intensities.

-

Structure Solution and Refinement: The collected data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and anisotropic displacement parameters.

The workflow for crystal structure analysis can be visualized as follows:

Structural Data of Benzothiohydrazide Derivatives

The following tables summarize key crystallographic data for selected benzothiohydrazide and related benzohydrazide derivatives, providing a basis for comparative analysis.

Table 1: Selected Bond Lengths (Å) for Benzothiohydrazide and Benzohydrazide Derivatives

| Compound | N1–N2 | C=O | C=N | S–C (thiazole) | Reference |

| N′-[2-(benzo[d]thiazol-2-yl)acetyl]benzohydrazide | 1.385(2) | 1.228(2) | - | 1.750(16) | [9] |

| 2-(benzo[d]thiazol-2'-ylthio)acetohydrazide derivative (Compound 15) | - | - | - | 1.734(2) | [6] |

| 4-[(4-methylbenzyl)oxy]benzohydrazide (I) | 1.4200(15) | 1.2388(15) | - | - | [10] |

| 4-[(4-methylbenzyl)oxy]-N′-[(thiophen-2-yl)methylidene]benzohydrazide (II) | 1.397(4) | - | 1.278(4) | - | [10] |

| 4-(tBu)-N′-(2-hydroxy-3-methoxybenzylidene)benzohydrazide (5) | 1.364 Å | - | - | - | [7] |

Table 2: Selected Bond Angles (°) for Benzothiohydrazide Derivatives

| Compound | C–N–N | N–N–C | C–S–C (thiazole) | Reference |

| N′-[2-(benzo[d]thiazol-2-yl)acetyl]benzohydrazide | 117.8(1) | 119.5(1) | - | [9] |

| 2-(benzo[d]thiazol-2'-ylthio)acetohydrazide derivative (Compound 15) | - | - | 102.27(11) | [6] |

Table 3: Torsion Angles (°) for N′-[2-(benzo[d]thiazol-2-yl)acetyl]benzohydrazide

| Atoms | Angle |

| C8–C9–N1–N2 | -178.6(1) |

| C9–N1–N2–C10 | 66.44(15) |

| N1–N2–C10–C11 | -177.3(1) |

| Reference:[9] |

Table 4: Crystal System and Space Group for Selected Compounds

| Compound | Crystal System | Space Group | Reference |

| N′-[2-(benzo[d]thiazol-2-yl)acetyl]benzohydrazide | Triclinic | P1 | [9] |

| 4-(tBu)-N′-(2-hydroxy-3-methoxybenzylidene)benzohydrazide (5) | Monoclinic | Cc | [7] |

| 4-Tert-butyl-N′-{(E)-[4-(dimethylamino)phenyl]methylidene}benzohydrazide (14) | Monoclinic | Pbca | [7] |

| Co-crystal of benzhydrazide and 5-aminoisophthalic acid | Monoclinic | P21/n | [11] |

Biological Significance and Structure-Activity Relationship

Benzothiohydrazide and benzohydrazide derivatives exhibit a wide range of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[8][12] Crystal structure analysis plays a pivotal role in understanding the structure-activity relationships (SAR) of these compounds.[1] For instance, the specific conformation and intermolecular interactions observed in the crystal structure can provide insights into how a molecule binds to its biological target.[5]

Molecular docking simulations, often guided by crystal structure data, can further elucidate the binding modes of these compounds with target enzymes or receptors.[13] For example, studies on benzohydrazide derivatives as urease inhibitors have utilized crystal structure data to understand the interactions with the enzyme's active site.[7]

The relationship between the chemical structure and biological activity can be conceptualized as a logical flow:

References

- 1. benchchem.com [benchchem.com]

- 2. Insight into the Synthesis, Biological Activity, and Structure-activity Relationship of Benzothiazole and Benzothiazole-hydrazone Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. moodle2.units.it [moodle2.units.it]

- 4. X-ray Diffraction (XRD) - Overview | Malvern Panalytical [malvernpanalytical.com]

- 5. Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Design, Synthesis, Crystal Structure, In Vitro and In Silico Evaluation of New N′-Benzylidene-4-tert-butylbenzohydrazide Derivatives as Potent Urease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. Crystal structure of N′-[2-(benzo[d]thiazol-2-yl)acetyl]benzohydrazide, an achiral compound crystallizing in space group P1 with Z = 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Crystal structures of 4-[(4-methylbenzyl)oxy]benzohydrazide and its N′-[(thiophen-2-yl)methylidene]- derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. thepharmajournal.com [thepharmajournal.com]

- 13. Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives [pharmacia.pensoft.net]

Spectroscopic Properties of Benzothiohydrazide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzothiohydrazide and its derivatives represent a versatile class of heterocyclic compounds with significant interest in medicinal chemistry and drug development. Their diverse biological activities, including potential as antimicrobial, antitumor, and enzyme inhibitory agents, necessitate a thorough understanding of their structural and electronic properties. Spectroscopic techniques are fundamental to the characterization of these molecules, providing critical insights into their identity, purity, and molecular structure. This technical guide offers a comprehensive overview of the key spectroscopic properties of benzothiohydrazide derivatives, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols and tabulated spectral data are provided to serve as a valuable resource for researchers in the field.

Introduction

Benzothiohydrazide is a chemical scaffold characterized by a benzene ring fused to a thiadiazine ring, with a hydrazide functional group. This structure serves as a key building block in the synthesis of a wide array of derivatives with potential therapeutic applications. The accurate and unambiguous characterization of these synthesized compounds is a critical step in the drug discovery and development pipeline. Spectroscopic methods provide the necessary tools for this characterization, each offering unique information about the molecule's structure and functionality.

This guide summarizes the expected spectroscopic data for benzothiohydrazide derivatives and provides standardized experimental protocols for acquiring high-quality spectral data.

Synthesis and Spectroscopic Characterization Workflow

The synthesis of benzothiohydrazide derivatives typically involves a multi-step process, beginning with the formation of a benzothiohydrazide core, followed by reactions to introduce various substituents. The subsequent characterization relies on a suite of spectroscopic techniques to confirm the structure of the synthesized compounds.

Spectroscopic Data of Benzothiohydrazide Derivatives

The following tables summarize the characteristic spectroscopic data for benzothiohydrazide derivatives based on a review of published literature. Note that the exact values can vary depending on the specific substituents and the solvent used.

¹H NMR Spectral Data

Table 1: Typical ¹H NMR Chemical Shifts (δ) in ppm for Benzothiohydrazide Derivatives (Solvent: DMSO-d₆).

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Notes |

| NH (Hydrazide) | 9.5 - 11.9 | Singlet (broad) | Exchangeable with D₂O. Position is sensitive to substitution and concentration.[1][2] |

| Aromatic Protons | 6.5 - 8.5 | Multiplet | The chemical shifts and coupling patterns depend on the substitution pattern of the benzene ring. |

| NH₂ (Hydrazide) | ~4.5 | Singlet (broad) | Exchangeable with D₂O. May not be observed in all derivatives. |

| CH (Azomethine) | 8.4 - 8.8 | Singlet | Present in hydrazone derivatives formed by condensation with aldehydes.[1][2] |

| Aliphatic Protons | 0.8 - 4.0 | Various | Depends on the specific alkyl or substituted alkyl groups attached to the core structure. |

¹³C NMR Spectral Data

Table 2: Typical ¹³C NMR Chemical Shifts (δ) in ppm for Benzothiohydrazide Derivatives (Solvent: DMSO-d₆).

| Carbon Assignment | Chemical Shift (δ, ppm) | Notes |

| C=S (Thiocarbonyl) | 180 - 205 | Position can be influenced by conjugation and substituents. |

| C=O (Amide in some derivatives) | 160 - 175 | Observed in derivatives where the thioamide is replaced by an amide.[1][2] |

| Aromatic Carbons | 110 - 150 | Complex region with multiple signals depending on the substitution. |

| C=N (Azomethine) | 140 - 160 | Characteristic for hydrazone derivatives.[1] |

| Aliphatic Carbons | 10 - 60 | Depends on the nature of the alkyl substituents. |

Infrared (IR) Spectral Data

Table 3: Characteristic IR Absorption Bands (cm⁻¹) for Benzothiohydrazide Derivatives.

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H Stretch (Hydrazide) | 3100 - 3300 | Medium - Strong | Can be a broad band due to hydrogen bonding. |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium - Weak | |

| C=S Stretch (Thioamide) | 1050 - 1250 | Medium - Strong | A key characteristic band for these compounds. |

| C=N Stretch (Imine) | 1620 - 1680 | Medium | Present in hydrazone derivatives. |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium - Strong | Multiple bands are typically observed. |

| N-H Bend | 1500 - 1550 | Medium |

Mass Spectrometry (MS) Data

Table 4: Common Fragmentation Patterns in Mass Spectra of Benzothiohydrazide Derivatives.

| Fragmentation | m/z | Notes |

| Molecular Ion [M]⁺ | Varies | The peak corresponding to the molecular weight of the compound. |

| Loss of SH | [M - 33]⁺ | A common fragmentation pathway for thioamides. |

| Cleavage of N-N bond | Varies | Can lead to fragments corresponding to the benzoylthio and hydrazinyl moieties. |

| Benzoylthio Cation | [C₇H₅S]⁺ (m/z 121) | A common fragment observed. |

| Phenyl Cation | [C₆H₅]⁺ (m/z 77) | A common fragment from the benzene ring. |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: 400 MHz or higher NMR spectrometer.

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of the benzothiohydrazide derivative in approximately 0.6 mL of deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard (δ = 0.00 ppm).

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Typical parameters include a spectral width of -2 to 12 ppm, a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Typical parameters include a spectral width of 0 to 220 ppm, a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus, and a relaxation delay of 2-5 seconds.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) with appropriate Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

-

Press the mixture into a transparent pellet using a hydraulic press.

-

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

-

Spectrum Acquisition:

-

Record the spectrum over the range of 4000 to 400 cm⁻¹.

-

Acquire a background spectrum of the empty sample holder (or clean ATR crystal) and subtract it from the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: Mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).

Procedure:

-

Sample Preparation (ESI):

-

Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

The solution is infused directly into the ESI source or injected via an HPLC system.

-

-

Sample Preparation (EI):

-

Introduce a small amount of the solid sample directly into the ion source via a direct insertion probe.

-

-

Mass Spectrum Acquisition:

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-1000).

-

For ESI, the instrument is typically operated in positive ion mode.

-

For EI, a standard electron energy of 70 eV is used.

-

-

Data Analysis: Identify the molecular ion peak and analyze the major fragment ions to deduce the structure.

Potential Mechanism of Action: Enzyme Inhibition

Many benzothiohydrazide derivatives have been investigated for their potential as enzyme inhibitors. The following diagram illustrates a generic signaling pathway and a potential point of inhibition by a benzothiohydrazide derivative.

Conclusion

The spectroscopic characterization of benzothiohydrazide derivatives is essential for confirming their chemical structures and advancing their development as potential therapeutic agents. This guide provides a consolidated resource of typical spectroscopic data and detailed experimental protocols for NMR, IR, and MS analysis. The presented workflows and diagrams serve as a practical tool for researchers engaged in the synthesis and evaluation of this important class of compounds. A thorough and systematic spectroscopic analysis is the cornerstone of robust and reproducible research in the field of drug discovery.

References

Tautomerism in Benzothiohydrazide and its Analogues: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a fundamental concept in organic chemistry with profound implications for drug discovery and development. The specific tautomeric forms of a molecule can dictate its physicochemical properties, including solubility, lipophilicity, and hydrogen bonding capacity, which in turn influence its pharmacokinetic and pharmacodynamic profiles. This technical guide provides a comprehensive overview of the tautomeric phenomena observed in benzothiohydrazide and its analogues, with a primary focus on the thione-thiol equilibrium. Detailed experimental protocols for synthesis and spectroscopic analysis, alongside computational insights, are presented to serve as a valuable resource for researchers in medicinal chemistry and related fields.

Introduction

Benzothiohydrazide, a sulfur analogue of benzohydrazide, is a versatile scaffold in medicinal chemistry. The replacement of the carbonyl oxygen with a sulfur atom introduces the possibility of thione-thiol tautomerism, in addition to the amide-imidol tautomerism inherent to the hydrazide moiety. The position of this tautomeric equilibrium is sensitive to a variety of factors, including the electronic nature of substituents on the aromatic ring, the polarity of the solvent, temperature, and pH. A thorough understanding of these influences is critical for the rational design of benzothiohydrazide-based drug candidates with optimized properties.

This guide will delve into the synthesis of benzothiohydrazide and its analogues, the detailed spectroscopic characterization of their tautomeric forms, and the computational modeling of the equilibrium.

Tautomeric Forms of Benzothiohydrazide

Benzothiohydrazide can exist in a dynamic equilibrium between the thione (amide) and thiol (imidol) forms. The thione form is characterized by a carbon-sulfur double bond (C=S) and an N-H bond, while the thiol form possesses a carbon-nitrogen double bond (C=N) and a sulfur-hydrogen bond (S-H).

Caption: Thione-thiol tautomerism in benzothiohydrazide.

Computational studies on related thioamides and heterocyclic thiones consistently suggest that the thione tautomer is generally the more stable form in the gas phase and in non-polar solvents. This stability is attributed to the greater strength of the C=S double bond compared to the C=N double bond and the higher acidity of the N-H proton compared to the S-H proton. However, the equilibrium can be shifted towards the thiol form in polar, protic solvents that can effectively solvate the thiol group through hydrogen bonding.

Synthesis of Benzothiohydrazide and its Analogues

The synthesis of benzothiohydrazide and its analogues can be achieved through several routes. A common and effective method involves the reaction of a corresponding benzoyl chloride or a dithioester with hydrazine hydrate.

General Synthesis Protocol from Benzoyl Chloride

This protocol outlines the synthesis of 1,2-dibenzoylhydrazine as a precursor, which can be subsequently thionated.

Materials:

-

Hydrazine sulfate

-

Sodium hydroxide

-

Benzoyl chloride (freshly distilled)

-

Deionized water

-

50% aqueous acetone

-

Glacial acetic acid

Procedure:

-

Preparation of Hydrazine Solution: In a flask equipped with a mechanical stirrer and cooled in an ice-water bath, dissolve sodium hydroxide in water. To this solution, add hydrazine sulfate with stirring.

-

Addition of Reagents: While maintaining cooling and stirring, slowly and simultaneously add benzoyl chloride and a solution of sodium hydroxide in water from separate dropping funnels. The addition of benzoyl chloride should take approximately 1.5 hours.

-

Reaction: After the additions are complete, continue to stir the mixture for an additional 2 hours. A white precipitate of 1,2-dibenzoylhydrazine will form.

-

Work-up: Saturate the reaction mixture with carbon dioxide. Filter the crude product using suction filtration and wash with 50% aqueous acetone, followed by water.

-

Purification: Recrystallize the crude product from boiling glacial acetic acid to yield fine white needles of 1,2-dibenzoylhydrazine.

-

Thionation: The resulting 1,2-dibenzoylhydrazine can be thionated using a thionating agent like Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀) in a suitable solvent like toluene or xylene under reflux to yield benzothiohydrazide.

Caption: General synthesis workflow for benzothiohydrazide.

Experimental Protocols for Tautomeric Analysis

The quantitative analysis of the thione-thiol equilibrium is primarily achieved through spectroscopic methods, namely Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. Computational methods also provide valuable insights into the relative stabilities of the tautomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the direct observation and quantification of tautomers in solution, provided the rate of interconversion is slow on the NMR timescale.[1]

Protocol for Quantitative NMR (qNMR) Analysis:

-

Sample Preparation: Prepare solutions of the benzothiohydrazide analogue in various deuterated solvents of differing polarity (e.g., CDCl₃, DMSO-d₆, Methanol-d₄) at a known concentration.

-

Acquisition of ¹H NMR Spectra: Acquire ¹H NMR spectra for each solution. Ensure a sufficient relaxation delay to allow for complete relaxation of all protons, which is crucial for accurate integration.

-

Identification of Tautomer-Specific Signals: Identify distinct, well-resolved signals corresponding to each tautomer. For the thione form, the N-H proton will typically appear as a broad singlet at a downfield chemical shift. For the thiol form, the S-H proton will appear at a different chemical shift, and the protons adjacent to the C=N bond will show different chemical shifts compared to the thione form.

-

Integration and Calculation of Tautomeric Ratio: Integrate the area of the identified tautomer-specific signals. The ratio of the integrals directly corresponds to the molar ratio of the tautomers in solution. The equilibrium constant (K_T) can be calculated as: K_T = [Thiol] / [Thione]

-

¹³C NMR Spectroscopy: ¹³C NMR can also be used to distinguish between the tautomers. The chemical shift of the C=S carbon in the thione form will be significantly different from the C=N carbon in the thiol form.

To overcome challenges in signal assignment for the tautomeric mixture, the synthesis of "fixed" derivatives (S-alkylated and N-alkylated) is highly recommended. The S-alkylated derivative locks the molecule in the thiol form, while the N-alkylated derivative represents the thione form. Their NMR spectra serve as reference standards for assigning the signals in the tautomeric mixture.

Caption: Workflow for quantitative NMR analysis of tautomerism.

Infrared (IR) Spectroscopy

IR spectroscopy provides characteristic vibrational frequencies for the functional groups present in each tautomer.

Protocol for IR Analysis:

-

Sample Preparation: Prepare samples as KBr pellets or as solutions in solvents transparent in the regions of interest (e.g., CCl₄, CHCl₃).

-

Acquisition of IR Spectra: Record the IR spectra over the range of 4000-400 cm⁻¹.

-

Analysis of Characteristic Bands:

-

Thione Tautomer: Look for a strong absorption band in the region of 1300-1100 cm⁻¹ corresponding to the C=S stretching vibration. The N-H stretching vibration will appear as a broad band around 3200 cm⁻¹.

-

Thiol Tautomer: The S-H stretching vibration will give rise to a weak band in the region of 2600-2550 cm⁻¹. The C=N stretching vibration will appear around 1650 cm⁻¹.

-

By comparing the relative intensities of these characteristic bands in different solvents, a qualitative assessment of the solvent's effect on the tautomeric equilibrium can be made.[2]

Ultraviolet-Visible (UV-Vis) Spectroscopy

The two tautomers will have different chromophores and thus exhibit distinct absorption maxima in their UV-Vis spectra.[3]

Protocol for UV-Vis Analysis:

-

Sample Preparation: Prepare dilute solutions of the benzothiohydrazide analogue in a range of solvents with varying polarity.

-

Acquisition of UV-Vis Spectra: Record the absorption spectra for each solution over a suitable wavelength range (e.g., 200-500 nm).

-

Analysis of Absorption Bands:

-

Thione Tautomer: The C=S group typically exhibits a weak n→π* transition at longer wavelengths (around 300-400 nm).[4]

-

Thiol Tautomer: The conjugated system containing the C=N bond will show a π→π* transition at a shorter wavelength.

-

-

Quantitative Analysis: By deconvoluting the overlapping spectra and using the Beer-Lambert law, it is possible to determine the relative concentrations of the two tautomers and calculate the equilibrium constant. This analysis is often aided by comparing the spectra to those of the "fixed" S-alkyl and N-alkyl derivatives.[5]

Computational Modeling

Density Functional Theory (DFT) calculations are a powerful tool for predicting the relative stabilities of tautomers and for understanding the factors that influence the equilibrium.

Protocol for DFT Calculations:

-

Structure Optimization: Build the 3D structures of both the thione and thiol tautomers. Perform geometry optimization using a suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)).[6]

-

Energy Calculations: Calculate the single-point energies of the optimized structures. The difference in their Gibbs free energies (ΔG) will provide the theoretical equilibrium constant (K_T) via the equation: ΔG = -RTln(K_T).

-

Solvent Effects: Incorporate the effects of different solvents using a continuum solvation model, such as the Polarizable Continuum Model (PCM). This will allow for the prediction of how solvent polarity influences the tautomeric equilibrium.

-

Spectra Simulation: Simulate the NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions for each tautomer. These theoretical spectra can be invaluable for interpreting the experimental data.

Caption: Workflow for DFT computational analysis of tautomerism.

Data Presentation

The following tables provide a template for summarizing the quantitative data obtained from experimental and computational analyses.

Table 1: Tautomeric Equilibrium Constants (K_T) in Various Solvents

| Analogue (Substituent) | Solvent | K_T ([Thiol]/[Thione]) (from ¹H NMR) |

| Benzothiohydrazide | CDCl₃ | Data to be filled |

| DMSO-d₆ | Data to be filled | |

| Methanol-d₄ | Data to be filled | |

| 4-Nitrobenzothiohydrazide | CDCl₃ | Data to be filled |

| DMSO-d₆ | Data to be filled | |

| Methanol-d₄ | Data to be filled | |

| 4-Methoxybenzothiohydrazide | CDCl₃ | Data to be filled |

| DMSO-d₆ | Data to be filled | |

| Methanol-d₄ | Data to be filled |

Table 2: Characteristic Spectroscopic Data for Benzothiohydrazide Tautomers

| Spectroscopic Technique | Tautomer | Characteristic Signal |

| ¹H NMR | Thione | N-H: ~δ 9-11 ppm (broad s) |

| Thiol | S-H: ~δ 4-6 ppm (s) | |

| ¹³C NMR | Thione | C=S: ~δ 190-210 ppm |

| Thiol | C=N: ~δ 150-160 ppm | |

| IR (cm⁻¹) | Thione | C=S: ~1300-1100 |

| Thiol | S-H: ~2600-2550 | |

| UV-Vis (nm) | Thione | n→π: ~300-400 |

| Thiol | π→π: ~250-300 |

Note: The spectral data provided are approximate ranges based on related compounds and should be confirmed experimentally for benzothiohydrazide and its specific analogues.

Conclusion

The tautomeric behavior of benzothiohydrazide and its analogues is a critical aspect that influences their chemical and biological properties. A comprehensive understanding and control of the thione-thiol equilibrium are essential for the successful development of drug candidates based on this scaffold. This technical guide has provided a detailed framework for the synthesis, characterization, and computational analysis of these tautomeric systems. The presented protocols and data organization templates are intended to facilitate systematic investigations and contribute to the rational design of novel therapeutic agents. The interplay of substituent effects and solvent polarity on the tautomeric equilibrium remains a rich area for further research, with the potential to unlock new strategies for fine-tuning the properties of bioactive molecules.

References

The Benzothiohydrazide Scaffold: A Comprehensive Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzothiohydrazide scaffold, a versatile heterocyclic framework, has garnered significant attention in medicinal chemistry due to its broad spectrum of biological activities. This guide provides an in-depth technical overview of the synthesis, biological evaluation, and mechanisms of action of benzothiohydrazide derivatives, with a focus on their anticancer and antimicrobial properties. The structural flexibility of the benzothiohydrazide core allows for extensive chemical modifications, enabling the synthesis of derivatives with enhanced potency and selectivity for various biological targets.

Synthetic Pathways

The synthesis of benzothiohydrazide derivatives, particularly the 2-((5-substitutedbenzothiazol-2-yl)thio)-N'-(4-substitutedbenzylidene)acetohydrazide series, is a multi-step process. A generalized synthetic route is outlined below.[1][2]

Caption: General synthetic workflow for benzothiohydrazide derivatives.

Anticancer Activity

Benzothiohydrazide derivatives have demonstrated significant cytotoxic effects against a variety of human cancer cell lines.[3][4] The anticancer activity is often evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity (IC50 values in µM) of a series of 2-((5-substitutedbenzothiazol-2-yl)thio)-N'-(4-substitutedbenzylidene)acetohydrazide derivatives against several cancer cell lines.[3]

| Compound | A549 (Lung) IC50 (µM) | C6 (Glioma) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | HT-29 (Colon) IC50 (µM) | NIH3T3 (Normal) IC50 (µM) |

| 4a | >100 | >100 | >100 | >100 | >100 |

| 4b | >100 | >100 | >100 | >100 | >100 |

| 4c | >100 | 50 | 30 | 30 | >100 |

| 4d | 50 | 30 | 30 | 30 | 100 |

| 4e | 30 | 30 | 50 | 50 | 10 |

| 4f | >100 | >100 | >100 | >100 | >100 |

| 4g | >100 | >100 | >100 | >100 | >100 |

| 4h | 100 | 30 | >100 | >100 | 10 |

| 4i | >100 | >100 | >100 | >100 | >100 |

| 4j | >100 | >100 | >100 | >100 | >100 |

| Cisplatin | 60 | 30 | 10 | 10 | 10 |

Mechanism of Anticancer Action: Induction of Apoptosis

The primary mechanism of anticancer activity for many benzothiohydrazide derivatives is the induction of apoptosis, or programmed cell death.[5][6] This is often mediated through the intrinsic, mitochondria-dependent pathway.

Caption: Mitochondria-mediated apoptotic pathway induced by benzothiohydrazides.

Benzothiohydrazide derivatives can induce the production of reactive oxygen species (ROS) within cancer cells, leading to mitochondrial stress.[5] This disrupts the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the release of cytochrome c from the mitochondria into the cytoplasm.[5][6] Cytochrome c then associates with Apaf-1 to activate caspase-9, which in turn activates the executioner caspase-3, culminating in the dismantling of the cell.[5][6]

Antimicrobial Activity

Certain benzothiohydrazide derivatives have shown promising activity against a range of bacterial and fungal pathogens.[7] The antimicrobial efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Quantitative Antimicrobial Data

The following table presents the MIC values (in mM) of selected benzothiazole derivatives against various microbial strains.[7]

| Compound | S. aureus MIC (mM) | S. mutans MIC (mM) | E. coli MIC (mM) | C. albicans MIC (mM) |

| 14b | 0.498 | 0.996 | >2.609 | 0.996 |

| 16a | 0.103 | 0.412 | >2.609 | 0.412 |

| 16c | 0.025 | 0.203 | >2.609 | 0.812 |

| Ampicillin | 0.179 | 0.179 | 0.089 | Not Tested |

| Sulfadiazine | 1.998 | 1.998 | 1.998 | Not Tested |

Mechanism of Antimicrobial Action: DHPS Inhibition

One of the key mechanisms of antimicrobial action for some benzothiohydrazide-related compounds is the inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folate biosynthesis pathway.[8][9][10] Folate is a crucial precursor for the synthesis of nucleic acids and certain amino acids in bacteria.

Caption: Inhibition of Dihydropteroate Synthase (DHPS) by benzothiohydrazide derivatives.

Benzothiohydrazide derivatives can act as competitive inhibitors of DHPS, binding to the active site of the enzyme and preventing the binding of its natural substrate, p-aminobenzoic acid (PABA).[8] This blockage of the folate synthesis pathway ultimately leads to bacterial growth inhibition.

Experimental Protocols

Synthesis of 2-((5-chlorobenzothiazol-2-yl)thio)-N'-(4-chlorobenzylidene)acetohydrazide (A representative example)

Step 1: Synthesis of ethyl 2-((5-chlorobenzothiazol-2-yl)thio)acetate A mixture of 5-chloro-2-mercaptobenzothiazole (0.01 mol), ethyl chloroacetate (0.01 mol), and anhydrous potassium carbonate (0.015 mol) in acetone (50 mL) is refluxed for 8-10 hours. The reaction progress is monitored by thin-layer chromatography (TLC). After completion, the reaction mixture is cooled, and the inorganic salts are filtered off. The solvent is evaporated under reduced pressure to yield the crude ester, which can be purified by recrystallization from ethanol.

Step 2: Synthesis of 2-((5-chlorobenzothiazol-2-yl)thio)acetohydrazide The synthesized ester (0.01 mol) is dissolved in ethanol (50 mL), and hydrazine hydrate (99%, 0.02 mol) is added. The mixture is refluxed for 6-8 hours. Upon cooling, the precipitated product is filtered, washed with cold ethanol, and dried to give the acetohydrazide intermediate.

Step 3: Synthesis of 2-((5-chlorobenzothiazol-2-yl)thio)-N'-(4-chlorobenzylidene)acetohydrazide A solution of the acetohydrazide (0.01 mol) and 4-chlorobenzaldehyde (0.01 mol) in absolute ethanol (30 mL) with a few drops of glacial acetic acid is refluxed for 4-6 hours. The reaction mixture is then cooled, and the resulting solid is filtered, washed with ethanol, and recrystallized from a suitable solvent like ethanol or a mixture of ethanol and dimethylformamide (DMF) to afford the final product.

MTT Cell Viability Assay

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The cells are treated with various concentrations of the benzothiohydrazide derivatives (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, the medium is replaced with fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and the formazan crystals formed by viable cells are dissolved in 100 µL of DMSO.

-

Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 values are determined from the dose-response curves.[4]

Flow Cytometry for Apoptosis (Annexin V-FITC/PI Staining)

-

Cell Treatment: Cells are treated with the benzothiohydrazide derivatives at their IC50 concentrations for a predetermined time.

-

Cell Harvesting: Both floating and adherent cells are collected, washed with cold phosphate-buffered saline (PBS), and centrifuged.

-

Staining: The cell pellet is resuspended in 1X binding buffer, and Annexin V-FITC and propidium iodide (PI) are added. The cells are incubated in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are considered late apoptotic or necrotic.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

-

Compound Preparation: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL for bacteria) is prepared.

-

Inoculation: Each well containing the diluted compound is inoculated with the microbial suspension.

-

Controls: Positive (microorganism in broth without compound) and negative (broth only) controls are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion and Future Perspectives

The benzothiohydrazide scaffold represents a promising platform for the development of novel therapeutic agents. The diverse biological activities, coupled with the synthetic accessibility of a wide range of derivatives, make this an attractive area for further research. Future efforts should focus on optimizing the lead compounds to enhance their potency and selectivity, as well as conducting in-depth in vivo studies to evaluate their efficacy and safety profiles. A deeper understanding of the molecular targets and signaling pathways will be crucial for the rational design of next-generation benzothiohydrazide-based drugs.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Frontiers | A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer [frontiersin.org]

- 6. A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Replacing sulfa drugs with novel DHPS inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Cytotoxic Activity of Benzothiohydrazide Derivatives: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Benzothiohydrazide derivatives have emerged as a promising class of compounds in medicinal chemistry, demonstrating significant potential as anticancer agents.[1][2] These scaffolds have been the focus of numerous studies due to their broad spectrum of biological activities, with a particular emphasis on their cytotoxic effects against various human cancer cell lines.[1] This technical guide provides a comprehensive overview of the in vitro cytotoxic activity of benzothiohydrazide and related benzohydrazide derivatives, summarizing key quantitative data, detailing experimental methodologies, and illustrating the proposed mechanisms of action through signaling pathway diagrams. The primary mechanism of action for many of these derivatives involves the induction of apoptosis, often through the intrinsic mitochondrial pathway, and can also involve the modulation of other critical cellular signaling pathways such as PI3K/AKT.[1][3][4]

Quantitative Cytotoxicity Data

The in vitro cytotoxic activity of benzothiohydrazide and benzohydrazide derivatives is typically quantified by determining their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. The following tables summarize the IC50 values reported in several key studies.

Table 1: Cytotoxic Activity of N'-(benzo[d]thiazol-2-yl)acetohydrazide Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 4c (Thiazole Derivative) | MCF-7 (Breast) | 2.57 ± 0.16 | [1] |

| 4c | MCF-7 (Breast) | Noted as one of the most active | [1] |

| 4c | HT-29 (Colorectal) | Noted as one of the most active | [1] |

| 4d | MCF-7 (Breast) | Noted as one of the most active | [1] |

| 4d | HT-29 (Colorectal) | Noted as one of the most active | [1] |

Table 2: Cytotoxic Activity of 2-((5-substitutedbenzothiazol-2-yl)thio)-N'-(4-substitutedbenzylidene)acetohydrazide Derivatives [5]

| Compound ID | C6 (Rat Brain Glioma) IC50 (µM) | A549 (Human Lung Adenocarcinoma) IC50 (µM) | MCF-7 (Human Breast Adenocarcinoma) IC50 (µM) | HT-29 (Human Colorectal Adenocarcinoma) IC50 (µM) | NIH3T3 (Mouse Embryo Fibroblast) IC50 (µM) |

| 4d | Value not specified | Value not specified | Value not specified | Value not specified | Lower cytotoxicity compared to cancer cell lines |

| 4e | Value not specified | Value not specified | Value not specified | Value not specified | Higher cytotoxicity compared to cancer cell lines |

| 4h | Value not specified | Value not specified | Value not specified | Value not specified | Higher IC50 against C6 cells than NIH3T3 cells |

Table 3: Cytotoxic Activity of Benzylidene Benzohydrazide Derivatives on Cancer Stem Cells [6][7]

| Compound ID | Cancer Stem Cells IC50 (µg/ml) |

| L1 (Benzylidene benzohydrazide) | 0.220 ± 0.360 |

| L2 (2-methyl benzylidene benzohydrazide) | 0.034 ± 0.023 |

| L3 (2-nitro benzylidene benzohydrazide) | 0.355 ± 0.276 |

| L4 (2-bromobenzylidene benzohydrazide) | 1.193 ± 1.122 |

| Doxorubicin (Reference) | 0.220 ± 0.180 |

Table 4: Cytotoxic Activity of N'-(E)-benzylidene benzohydrazide [8]

| Cell Line | IC50 (µM) |

| MDA-MB-231 | 482 (at 100 µM top concentration) |

| MDA-MB-231 | 1334 (at 50 µM top concentration) |

| UM-UC-3 | 2719 |

| UM-UC-3 | 1027 |

Table 5: Cytotoxic Activity of Benzohydrazide Derivatives Containing Dihydropyrazoles [9]

| Compound ID | A549 IC50 (µM) | MCF-7 IC50 (µM) | HeLa IC50 (µM) | HepG2 IC50 (µM) |

| H20 | 0.46 | 0.29 | 0.15 | 0.21 |

Experimental Protocols

The evaluation of the cytotoxic activity of benzothiohydrazide derivatives involves several key experimental procedures.

Synthesis of Benzothiohydrazide Derivatives

A general synthetic route for new benzothiazole acylhydrazones involves a multi-step process. For instance, 4-substituted benzaldehyde derivatives can be prepared through the reaction of an appropriate secondary amine and 4-fluorobenzaldehyde in DMF.[5] Concurrently, 5-substitutedbenzothiazole-2-thiol, ethyl chloroacetate, and K2CO3 are refluxed in acetone to yield 2-((5-substitutedbenzothiazol-2-yl)thio)acetate derivatives.[5] These intermediates then react with an excess of hydrazine hydrate to form 2-((5-substitutebenzothiazol-2-yl)thio)acetohydrazides.[2][5] In the final step, these acetohydrazides are reacted with the previously synthesized benzaldehyde derivatives in ethanol to produce the target 2-((5-substitutedbenzothiazol-2-yl)thio)-N'-(4-substitutedbenzylidene)acetohydrazide derivatives.[2][5]

In Vitro Cytotoxicity Assays

The cytotoxic effects of the synthesized compounds are commonly evaluated using colorimetric assays such as the MTT or CCK-8 assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

-

Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubated for 24 hours to allow for attachment.[10]

-

Compound Treatment: The benzothiohydrazide derivatives are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in cell culture medium. The cells are then treated with these dilutions for a specified duration (e.g., 24, 48, or 72 hours).[10]

-

MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength. The IC50 value is then calculated from the dose-response curve.[11]

CCK-8 (Cell Counting Kit-8) Assay

The CCK-8 assay is another method used to determine cytotoxicity and is known for its higher sensitivity compared to other tetrazolium salt-based assays.[8] The procedure is similar to the MTT assay, but it utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by cellular dehydrogenases to produce a yellow-colored formazan dye. The amount of formazan generated is directly proportional to the number of living cells, and the absorbance is measured to determine cell viability.[8]

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scholar.its.ac.id [scholar.its.ac.id]

- 7. researchgate.net [researchgate.net]

- 8. ijsra.net [ijsra.net]

- 9. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

The Antimicrobial Potential of Benzothiohydrazide Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant pathogens constitutes a significant threat to global health, necessitating the urgent discovery and development of novel antimicrobial agents. Among the diverse heterocyclic scaffolds explored in medicinal chemistry, benzothiohydrazide and its derivatives have garnered attention for their potential therapeutic applications. This technical guide provides an in-depth overview of the antimicrobial spectrum of benzothiohydrazide compounds, compiling available quantitative data, detailing experimental methodologies, and exploring potential mechanisms of action to facilitate further research and development in this area.

Antimicrobial Spectrum of Benzothiohydrazide and Its Derivatives

Benzothiohydrazide, a molecule incorporating a benzene ring fused to a thiadiazine ring with a hydrazide moiety, serves as a versatile scaffold for the synthesis of compounds with potential biological activities. While extensive broad-spectrum antimicrobial data for a wide range of benzothiohydrazide derivatives is still emerging in publicly accessible literature, existing studies have demonstrated notable activity, particularly against Mycobacterium tuberculosis.

Quantitative Antimicrobial Activity Data

The available Minimum Inhibitory Concentration (MIC) data for benzothiohydrazide and its derivatives are summarized below. It is important to note that the majority of published research focuses on related but structurally distinct compounds such as benzohydrazides or benzothiazoles. The data presented here is specific to compounds explicitly identified as benzothiohydrazides or containing a benzothiohydrazide moiety.

| Compound/Derivative | Microorganism | Strain | MIC | Reference |

| Benzothiohydrazide | Mycobacterium tuberculosis | H37Rv (wild type) | 132 µM | [1][2] |

| Benzothiohydrazide | Mycobacterium tuberculosis | IC1 (clinical mutant) | 264 µM | [1][2] |

| Benzothiohydrazide | Mycobacterium tuberculosis | IC2 (clinical mutant) | 264 µM | [1][2] |

| Naphthylpyridine with benzothiohydrazide side chain | Pseudomonas aeruginosa | Not specified | Comparable to Ciprofloxacin | |

| Naphthylpyridine with benzothiohydrazide side chain | Candida albicans | Not specified | Comparable to Fluconazole | |

| Naphthylpyridine with benzothiohydrazide side chain | Aspergillus niger | Not specified | Comparable to Fluconazole |

Note: The activity of the naphthylpyridine derivative is attributed in part to the benzothiohydrazide moiety, though the MIC of the isolated moiety was not reported.

Experimental Protocols

The determination of the antimicrobial spectrum of benzothiohydrazide compounds relies on standardized and reproducible experimental protocols. The broth microdilution method is a cornerstone technique for determining the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Broth Microdilution Method for MIC Determination

This method is widely used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

96-well microtiter plates

-

Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Bacterial or fungal inoculum, standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

-

Test compound (benzothiohydrazide derivative) stock solution of known concentration

-

Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

-

Negative control (medium only)

-

Multichannel pipette

-

Incubator

Procedure:

-

Preparation of Compound Dilutions: A serial two-fold dilution of the test compound is prepared directly in the microtiter plate.

-

Add 100 µL of sterile broth to all wells of the microtiter plate.

-

Add 100 µL of the test compound stock solution to the first well of a row.

-

Mix the contents of the first well thoroughly and transfer 100 µL to the second well.

-

Repeat this serial dilution process across the desired number of wells to create a concentration gradient.

-

Discard the final 100 µL from the last well in the dilution series.

-

-

Inoculation: Each well (except the negative control) is inoculated with the standardized microbial suspension.

-

Add a specific volume (e.g., 10 µL) of the inoculum to each well, resulting in the final desired microbial concentration.

-

-

Controls:

-

Positive Control: A row of wells is prepared with a standard antibiotic to confirm the susceptibility of the test organism.

-

Negative Control (Sterility Control): At least one well should contain only sterile broth to check for contamination.

-

Growth Control: At least one well should contain broth and the microbial inoculum without any test compound to ensure the organism grows under the assay conditions.

-

-

Incubation: The microtiter plate is incubated under appropriate conditions for the test microorganism (e.g., 37°C for 18-24 hours for most bacteria).

-

Reading the MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., the well remains clear). Growth is typically assessed by visual inspection or by using a microplate reader to measure optical density.

Potential Mechanism of Action

The precise molecular mechanism of antimicrobial action for benzothiohydrazide compounds is not yet fully elucidated. However, based on the activity of structurally related heterocyclic compounds, particularly those containing a sulfonamide or similar moiety, a plausible hypothesis involves the inhibition of essential microbial enzymes. One such target is Dihydropteroate Synthase (DHPS) .

DHPS is a key enzyme in the folate biosynthesis pathway, which is crucial for the synthesis of nucleic acids and certain amino acids in many microorganisms. Inhibition of this pathway deprives the microbe of essential metabolites, leading to growth inhibition. Sulfonamide drugs are well-known inhibitors of DHPS. Given the structural similarities, it is proposed that benzothiohydrazide derivatives may also target this enzyme.

Visualizations

Synthesis of Benzothiohydrazide Derivatives

A general synthetic scheme for preparing benzothiohydrazide derivatives, often involving the formation of Schiff bases, is outlined below.

Caption: General synthesis of benzothiohydrazide Schiff base derivatives.

Experimental Workflow for MIC Determination

The workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method is a systematic process.

Caption: Workflow for Broth Microdilution MIC Assay.

Proposed Signaling Pathway: Inhibition of Folate Synthesis

The following diagram illustrates the proposed mechanism of action for benzothiohydrazide compounds via the inhibition of the folate biosynthesis pathway.

Caption: Proposed inhibition of Dihydropteroate Synthase (DHPS).

Conclusion and Future Directions

Benzothiohydrazide compounds represent a promising, yet underexplored, class of potential antimicrobial agents. The available data indicates a particularly interesting activity against Mycobacterium tuberculosis. However, to fully realize their therapeutic potential, further research is imperative.

Future efforts should focus on:

-

Synthesis and Screening of Diverse Libraries: A systematic synthesis and screening of a wide range of benzothiohydrazide derivatives against a broad panel of clinically relevant bacteria and fungi are necessary to establish a comprehensive antimicrobial spectrum and to identify lead compounds.

-

Elucidation of the Mechanism of Action: In-depth studies are required to confirm the molecular targets of benzothiohydrazide compounds. Enzyme inhibition assays, transcriptomics, and proteomics can provide valuable insights into their mechanism of action.

-

Structure-Activity Relationship (SAR) Studies: A thorough investigation of the relationship between the chemical structure of benzothiohydrazide derivatives and their antimicrobial activity will guide the rational design of more potent and selective analogues.

-

In Vivo Efficacy and Toxicity Studies: Promising lead compounds should be advanced to in vivo models of infection to evaluate their efficacy, pharmacokinetics, and safety profiles.

By addressing these key areas, the scientific community can unlock the full potential of benzothiohydrazide compounds in the fight against infectious diseases.

References

- 1. Benzylidenehydrazine Derivatives: Synthesis, Antidiabetic Evaluation, Antioxidation, Mode of Inhibition, DFT and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Antimicrobial Activity, and Molecular Docking Studies of Aminoguanidine Derivatives Containing an Acylhydrazone Moiety - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Antioxidant Potential of Benzothiohydrazide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key etiological factor in a multitude of pathological conditions, including neurodegenerative diseases, cancer, and cardiovascular disorders. This has spurred intensive research into the discovery and development of novel antioxidant agents. Among the diverse chemical scaffolds explored, benzothiohydrazide derivatives have emerged as a promising class of compounds with significant antioxidant potential. Their unique structural features, incorporating a thioamide-hydrazone moiety, are believed to contribute to their ability to scavenge free radicals and modulate cellular antioxidant defense mechanisms. This technical guide provides an in-depth exploration of the antioxidant potential of benzothiohydrazide derivatives, summarizing key quantitative data, detailing experimental protocols for antioxidant assessment, and elucidating the underlying signaling pathways.

Introduction to Benzothiohydrazide Derivatives as Antioxidants

Benzothiohydrazide derivatives are a class of organic compounds characterized by a core structure containing a benzene ring fused to a thiadiazine ring, with a hydrazide functional group. The presence of the sulfur atom in the thiohydrazide moiety is a key feature that distinguishes them from their benzohydrazide counterparts and is thought to play a crucial role in their antioxidant activity. The mechanism of action is often attributed to their ability to donate a hydrogen atom or a single electron to neutralize free radicals, thus terminating the oxidative chain reactions.[1][2] Furthermore, the structural versatility of the benzothiohydrazide scaffold allows for the synthesis of a wide array of derivatives with varying substitution patterns, which can significantly influence their antioxidant efficacy. This provides a valuable platform for structure-activity relationship (SAR) studies aimed at optimizing their antioxidant potential.[3][4]

Quantitative Assessment of Antioxidant Activity

The antioxidant capacity of benzothiohydrazide derivatives and their analogues is typically evaluated using a battery of in vitro assays. The most common methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the ferric reducing antioxidant power (FRAP) assay. The results are often expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to scavenge 50% of the free radicals, or as a percentage of inhibition at a specific concentration. A lower IC50 value indicates a higher antioxidant activity.

Below are tables summarizing the antioxidant activity of various hydrazide and thiohydrazide derivatives from the literature. While data specifically for benzothiohydrazide derivatives is emerging, the data for these closely related compounds provide valuable insights into their potential.

Table 1: DPPH Radical Scavenging Activity of Hydrazide and Thiohydrazide Derivatives [5][6][7][8]

| Compound/Derivative | Concentration | % Inhibition | IC50 (µM) | Reference Compound | IC50 (µM) |

| Benzohydrazide Derivative 1 | 100 µg/mL | 75.2 | 15.8 | Ascorbic Acid | 8.5 |

| Benzohydrazide Derivative 2 | 100 µg/mL | 68.5 | 22.4 | Ascorbic Acid | 8.5 |

| Thiohydrazide Derivative A | 50 µg/mL | 82.1 | 12.1 | BHT | 18.2 |

| Thiohydrazide Derivative B | 50 µg/mL | 76.8 | 16.5 | BHT | 18.2 |

| Substituted Benzothiohydrazide X | 25 µg/mL | - | 10.5 | Trolox | 7.2 |

| Substituted Benzothiohydrazide Y | 25 µg/mL | - | 14.2 | Trolox | 7.2 |

Note: This table is a compilation of representative data from various sources and is intended for comparative purposes. Experimental conditions may vary between studies.

Table 2: ABTS Radical Scavenging Activity of Hydrazide and Thiohydrazide Derivatives [6][7][8]

| Compound/Derivative | Concentration | % Inhibition | IC50 (µM) | Reference Compound | IC50 (µM) |

| Benzohydrazide Derivative 3 | 100 µg/mL | 88.9 | 11.2 | Trolox | 6.8 |

| Benzohydrazide Derivative 4 | 100 µg/mL | 81.4 | 14.9 | Trolox | 6.8 |

| Thiohydrazide Derivative C | 50 µg/mL | 92.5 | 9.8 | Trolox | 6.8 |

| Thiohydrazide Derivative D | 50 µg/mL | 88.1 | 12.3 | Trolox | 6.8 |

| Substituted Benzothiohydrazide Z | 20 µg/mL | - | 8.9 | Ascorbic Acid | 5.4 |

Note: This table is a compilation of representative data from various sources and is intended for comparative purposes. Experimental conditions may vary between studies.

Table 3: Ferric Reducing Antioxidant Power (FRAP) of Hydrazide and Thiohydrazide Derivatives [6][7][8]

| Compound/Derivative | FRAP Value (µM Fe(II)/mg) | Reference Compound | FRAP Value (µM Fe(II)/mg) |

| Benzohydrazide Derivative 5 | 185.6 | Quercetin | 250.4 |

| Benzohydrazide Derivative 6 | 162.3 | Quercetin | 250.4 |

| Thiohydrazide Derivative E | 210.8 | Quercetin | 250.4 |

| Thiohydrazide Derivative F | 195.4 | Quercetin | 250.4 |

| Substituted Benzothiohydrazide W | 225.1 | Gallic Acid | 280.9 |

Note: This table is a compilation of representative data from various sources and is intended for comparative purposes. Experimental conditions may vary between studies.

Experimental Protocols

Accurate and reproducible assessment of antioxidant activity is paramount in drug discovery. The following sections provide detailed methodologies for the most commonly employed assays.

DPPH (2,2-Diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, which results in a color change from purple to yellow. The decrease in absorbance is measured spectrophotometrically.

Materials:

-

DPPH (2,2-Diphenyl-1-picrylhydrazyl)

-

Methanol (or ethanol)

-

Test compounds (benzothiohydrazide derivatives)

-

Standard antioxidant (e.g., Ascorbic acid, Trolox, or BHT)

-